molecular formula C11H20N2O B13215817 4-Methyl-1-(1-methylcyclopropanecarbonyl)piperidin-3-amine

4-Methyl-1-(1-methylcyclopropanecarbonyl)piperidin-3-amine

Cat. No.: B13215817
M. Wt: 196.29 g/mol
InChI Key: HOAGBGIBOLUPDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

4-Methyl-1-(1-methylcyclopropanecarbonyl)piperidin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with electrophiles can generate chlorinated piperidines .

Mechanism of Action

The mechanism of action of 4-Methyl-1-(1-methylcyclopropanecarbonyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exert their effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

4-Methyl-1-(1-methylcyclopropanecarbonyl)piperidin-3-amine can be compared with other piperidine derivatives such as piperine, evodiamine, and matrine . These compounds share a similar piperidine core but differ in their substituents and pharmacological properties. For instance, piperine is known for its antioxidant and anticancer activities, while evodiamine exhibits antiproliferative effects . The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

(3-amino-4-methylpiperidin-1-yl)-(1-methylcyclopropyl)methanone

InChI

InChI=1S/C11H20N2O/c1-8-3-6-13(7-9(8)12)10(14)11(2)4-5-11/h8-9H,3-7,12H2,1-2H3

InChI Key

HOAGBGIBOLUPDI-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1N)C(=O)C2(CC2)C

Origin of Product

United States

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